molecular formula C10H12BrNO2S B13474463 (5-Bromo-2-methoxyphenyl)(imino)(prop-2-en-1-yl)-lambda6-sulfanone

(5-Bromo-2-methoxyphenyl)(imino)(prop-2-en-1-yl)-lambda6-sulfanone

Cat. No.: B13474463
M. Wt: 290.18 g/mol
InChI Key: ZPOBANOLTNJNMW-UHFFFAOYSA-N
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Description

(5-Bromo-2-methoxyphenyl)(imino)(prop-2-en-1-yl)-lambda6-sulfanone is a complex organic compound that features a brominated phenyl group, a methoxy substituent, an imino group, and a lambda6-sulfanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Bromo-2-methoxyphenyl)(imino)(prop-2-en-1-yl)-lambda6-sulfanone typically involves multi-step organic reactions. One common route includes the bromination of 2-methoxyphenyl compounds followed by the introduction of the imino group and the lambda6-sulfanone moiety. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

(5-Bromo-2-methoxyphenyl)(imino)(prop-2-en-1-yl)-lambda6-sulfanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the imino group to an amine.

    Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

(5-Bromo-2-methoxyphenyl)(imino)(prop-2-en-1-yl)-lambda6-sulfanone has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5-Bromo-2-methoxyphenyl)(imino)(prop-2-en-1-yl)-lambda6-sulfanone involves its interaction with specific molecular targets and pathways. The imino group can form hydrogen bonds with biological molecules, while the brominated phenyl group can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (5-Bromo-2-methoxyphenyl)urea
  • (5-Bromo-2-methoxyphenyl)cyclopropane-1-carbonitrile
  • (5-Bromo-2-methoxyphenyl)ethanone

Uniqueness

(5-Bromo-2-methoxyphenyl)(imino)(prop-2-en-1-yl)-lambda6-sulfanone is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the lambda6-sulfanone moiety, in particular, sets it apart from other similar compounds.

Properties

Molecular Formula

C10H12BrNO2S

Molecular Weight

290.18 g/mol

IUPAC Name

(5-bromo-2-methoxyphenyl)-imino-oxo-prop-2-enyl-λ6-sulfane

InChI

InChI=1S/C10H12BrNO2S/c1-3-6-15(12,13)10-7-8(11)4-5-9(10)14-2/h3-5,7,12H,1,6H2,2H3

InChI Key

ZPOBANOLTNJNMW-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)Br)S(=N)(=O)CC=C

Origin of Product

United States

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